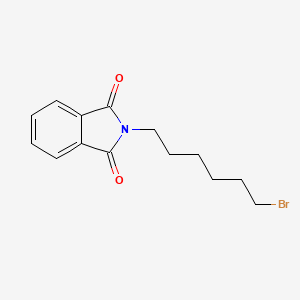

N-(6-Bromohexyl)phthalimide

Vue d'ensemble

Description

N-(6-Bromohexyl)phthalimide is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28852. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

N-(6-Bromohexyl)phthalimide can be synthesized through various methods. One common synthetic route involves the reaction of phthalimide with 6-bromohexanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Chemical Reactions Involving N-(6-Bromohexyl)phthalimide

This compound undergoes several notable chemical reactions, which can be summarized as follows:

Nucleophilic Substitution Reactions

This compound can act as an electrophile in nucleophilic substitution reactions. For instance:

-

With Sodium Azide : When reacted with sodium azide in DMF at elevated temperatures, it yields azide derivatives. This reaction is significant for synthesizing compounds that require azido functional groups for further transformations .

Hydrolysis Reactions

Under acidic or basic conditions, this compound can hydrolyze to release phthalic acid and form a corresponding amine:

-

General Reaction :

This reaction pathway is crucial for generating amines that can be used in further synthetic applications.

Amide Formation

Another significant reaction involves the formation of amides when this compound reacts with amines:

-

Example Reaction :

This transformation is essential for creating more complex molecules used in medicinal chemistry.

Applications De Recherche Scientifique

Applications Overview

N-(6-Bromohexyl)phthalimide serves primarily as a pharmaceutical intermediate and is utilized in organic synthesis processes. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Pharmaceutical Intermediate

This compound is frequently employed as an intermediate in the synthesis of pharmaceutical compounds. Its bromine atom enhances its reactivity, allowing for further functionalization. This compound is particularly useful in the synthesis of isoindole derivatives, which have been studied for their potential therapeutic effects.

Case Study : A study demonstrated that this compound can be reacted with various amines to produce isoindole derivatives with promising biological activities. The yield of these reactions was reported to be around 77% under optimized conditions using ammonia and tetra-n-butyl ammonium iodide as catalysts .

Organic Synthesis

In organic chemistry, this compound is utilized in multiple synthetic pathways due to its ability to act as a nucleophile or electrophile depending on the reaction conditions. Its application extends to the synthesis of complex organic molecules.

| Reaction Type | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Up to 77% |

| Coupling Reactions | Used in coupling reactions to synthesize larger molecules | Variable |

Research Applications

Researchers have utilized this compound in various studies aimed at understanding its binding affinities and selectivity in biological systems. For instance, it has been investigated for its potential role as a selective inhibitor in cancer research, particularly targeting Hsp90 paralogues .

Mécanisme D'action

The mechanism of action of N-(6-Bromohexyl)phthalimide involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity allows it to form various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

N-(6-Bromohexyl)phthalimide can be compared with other similar compounds, such as:

N-(6-Chlorohexyl)phthalimide: Similar structure but with a chlorine atom instead of bromine.

N-(6-Iodohexyl)phthalimide: Contains an iodine atom instead of bromine.

N-(6-Hydroxyhexyl)phthalimide: Has a hydroxy group instead of a halogen atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted under mild conditions .

Activité Biologique

N-(6-Bromohexyl)phthalimide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound, with the CAS number 24566-79-8, is primarily used as a pharmaceutical intermediate and in organic synthesis. It is characterized by its hydrophobic nature, which facilitates its ability to permeate biological membranes. The compound is insoluble in water and is known to be compatible with various organic solvents.

| Property | Value |

|---|---|

| Log Po/w (iLOGP) | 3.01 |

| Log Po/w (XLOGP3) | 3.67 |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 (Inhibitor) |

| Skin Permeation (Log Kp) | -5.59 cm/s |

Pharmacological Effects

Research indicates that phthalimide derivatives, including this compound, exhibit a range of pharmacological effects:

- Anticancer Activity : Phthalimide derivatives have been studied for their anti-cancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines due to their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Studies have reported that phthalimide derivatives possess significant antibacterial and antifungal activities. For example, the compound has been evaluated against strains of bacteria and fungi, demonstrating effectiveness comparable to established antibiotics .

- Enzyme Inhibition : this compound acts as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and interactions within the body .

Case Studies

- Anticancer Research : A study investigating the anticancer properties of phthalimide derivatives found that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle regulation .

- Antimicrobial Evaluation : In a comparative study of antimicrobial agents, this compound showed MIC values ranging from 0.49 to 31.5 μg/mL against multiple bacterial strains, indicating its potential as a lead compound for developing new antimicrobial therapies .

- CYP Inhibition Study : Research focused on the metabolic implications of this compound highlighted its role as a CYP inhibitor, which could lead to altered pharmacokinetics of co-administered drugs. This finding is crucial for understanding drug-drug interactions in clinical settings .

Molecular Dynamics and Structure-Activity Relationship (SAR)

Molecular dynamics simulations have been employed to understand the binding interactions of this compound with target proteins involved in its biological activity. The SAR studies indicate that modifications in the side chains can significantly influence the potency and selectivity of these compounds against specific biological targets .

Propriétés

IUPAC Name |

2-(6-bromohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZFTIPKNPTDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179303 | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-79-8 | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24566-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Bromohexyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of modifying oligonucleotides with compounds like N-(6-Bromohexyl)phthalimide?

A1: Oligonucleotides, while promising therapeutic agents, often suffer from limitations like poor cellular uptake and susceptibility to enzymatic degradation. Modifications to the oligonucleotide structure, such as the addition of this compound derivatives, can improve their pharmacological properties. [] This specific modification introduces a reactive group that can be further functionalized, allowing for the attachment of various moieties like targeting ligands or other functionalities. [] These modifications can enhance cellular uptake, improve binding affinity to target molecules, and increase resistance to enzymatic degradation, ultimately enhancing the therapeutic potential of oligonucleotides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.